![molecular formula C18H16N2O3S B2670894 3-(4-Ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione CAS No. 155425-87-9](/img/structure/B2670894.png)
3-(4-Ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro compounds are a class of organic compounds that have a unique structure where two rings share a single atom . They are named ‘spiro’ from the Latin word ‘spira’, meaning a coil or spiral . Spiro compounds are prevalent in many natural substances and are often associated with biological activity .
Synthesis Analysis
The synthesis of spiro compounds often involves multicomponent reactions . For instance, one study describes a green synthesis method for a series of novel spiro derivatives, using ethanol at room temperature . The process was efficient, simple, and environmentally friendly .Molecular Structure Analysis
The molecular structures of synthesized spiro compounds are usually verified using spectroscopic methods . In silico analysis, including Lipinski’s rule and ADMET prediction, is also performed .Chemical Reactions Analysis
Spiro compounds can be synthesized through various chemical reactions. For example, an on-water [4 + 2] annulation reaction has been developed for the synthesis of spiro scaffolds .Physical And Chemical Properties Analysis
The physical and chemical properties of spiro compounds depend on their specific structure. For instance, some spiro compounds exhibit fluorescence emission properties .Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Agents
A study conducted by Dandia, Singh, and Arya (2004) explored the synthesis of new spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones using microwave-induced techniques. These compounds demonstrated promising antifungal and antitubercular activities against several pathogens, including Rhizoctonia solani, Fusarium oxysporum, Collectotrichum capsici, and Mycobacterium tuberculosis (Dandia, Singh, & Arya, 2004).
Corrosion Inhibition
Yadav, Sarkar, and Purkait (2015) investigated the corrosion inhibition performance of certain indoline compounds on N80 steel in hydrochloric acid. Their research showed these compounds act as mixed-type corrosion inhibitors, highlighting their potential industrial applications in corrosion protection (Yadav, Sarkar, & Purkait, 2015).
Antileukemic Activity
Research by Rajopadhye and Popp (1987) focused on the synthesis of various spiro[indoline-3,2′-thiazolidine]-2,4′-diones and their antileukemic screening. They found that some compounds showed activity against P388 and L1210 leukemia screen tests, suggesting their potential in antileukemic therapies (Rajopadhye & Popp, 1987).
Anticancer Evaluation
Kaminskyy et al. (2011) synthesized and evaluated the anticancer activity of certain spiro[indoline-3,2′-thiazolidine]-2,4′(1H)-diones. Among the tested compounds, some showed superior anticancer properties compared to related compounds, which could be beneficial in developing new anticancer drugs (Kaminskyy et al., 2011).
Anticonvulsant Properties
A study by Rajopadhye and Popp (1984) on the potential anticonvulsant properties of 5′-methylspiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones found that most of these compounds were inactive in anticonvulsant screening, providing important insights for future drug development (Rajopadhye & Popp, 1984).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-2-23-13-9-7-12(8-10-13)20-16(21)11-24-18(20)14-5-3-4-6-15(14)19-17(18)22/h3-10H,2,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJSLCGBPXERQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dimethoxy-3-(3-methoxypropyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2670811.png)
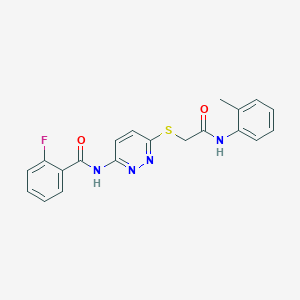
![2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2670813.png)
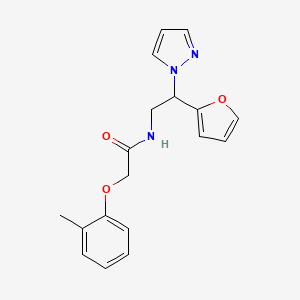
![3-(4-ethoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2670815.png)
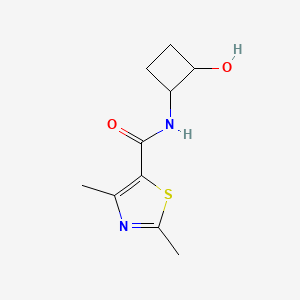
![4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine](/img/structure/B2670817.png)
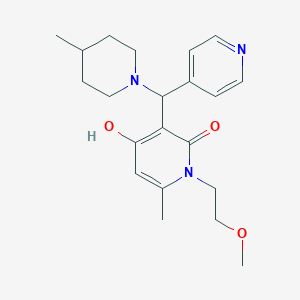
![1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone](/img/structure/B2670819.png)
![5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide](/img/structure/B2670820.png)

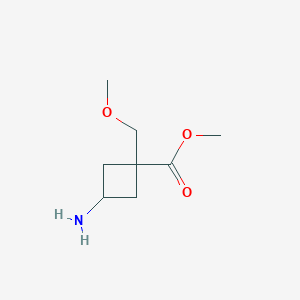
![N-(1-cyanocyclohexyl)-2-[4-nitro-2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2670828.png)
![5-benzyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2670831.png)